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molecular formula C14H9ClN2O3S B027482 5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide CAS No. 100599-27-7

5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide

Cat. No. B027482
M. Wt: 320.8 g/mol
InChI Key: IGPDWKCUDHIIRL-UHFFFAOYSA-N
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Patent
US04556672

Procedure details

A stirred slurry of 21.1 g (0.1 mole) of 5-chloro-2-oxindole-1-carboxamide and 26.9 g (0.22 mole) of 4-(N,N-dimethylamino)pyridine in 200 ml of N,N-dimethylformamide was cooled to ice-bath temperature, and then a solution of 16.1 g (0.11 mole) of 2-thenoyl chloride in 50 ml of N,N-dimethylformamide was added dropwise. Stirring was continued for ca. 30 minutes, and then the reaction mixture was poured into a mixture of 1 liter of water and 75 ml of 3N hydrochloric acid. The resulting mixture was cooled in an ice-bath, and then the solid was collected by filtration. The solid was washed with water and then recrystallized from 1800 ml of acetic acid, to give 26.6 g of the title compound as fluffy, yellow crystals, m.p. 230° C. (dec.).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]([NH2:13])=[O:12])[C:6](=[O:14])[CH2:5]2.[C:15]1([C:20](Cl)=[O:21])[S:19][CH:18]=[CH:17][CH:16]=1.O.Cl>CN(C1C=CN=CC=1)C.CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]([NH2:13])=[O:12])[C:6](=[O:14])[CH:5]2[C:20](=[O:21])[C:15]1[S:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
ClC=1C=C2CC(N(C2=CC1)C(=O)N)=O
Name
Quantity
26.9 g
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
16.1 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from 1800 ml of acetic acid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C(C(N(C2=CC1)C(=O)N)=O)C(C1=CC=CS1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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